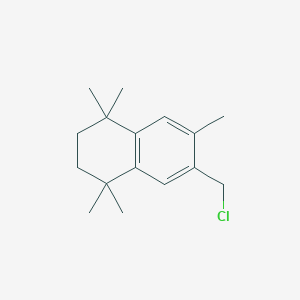
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of chloromethylated hydrocarbons. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a tetrahydronaphthalene ring system, which is further substituted with five methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene with chloromethylating agents such as chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also considered to minimize waste and reduce environmental impact. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Applications De Recherche Scientifique
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloride: Similar in having a chloromethyl group but lacks the tetrahydronaphthalene ring and multiple methyl substitutions.
Chloromethylated Naphthalenes: Compounds with chloromethyl groups attached to naphthalene rings but with different substitution patterns.
Uniqueness
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups enhances its hydrophobicity and stability, making it suitable for various applications that require these characteristics.
Propriétés
Numéro CAS |
58243-88-2 |
|---|---|
Formule moléculaire |
C16H23Cl |
Poids moléculaire |
250.80 g/mol |
Nom IUPAC |
6-(chloromethyl)-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H23Cl/c1-11-8-13-14(9-12(11)10-17)16(4,5)7-6-15(13,2)3/h8-9H,6-7,10H2,1-5H3 |
Clé InChI |
QNLTUNPTKWIYFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1CCl)C(CCC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


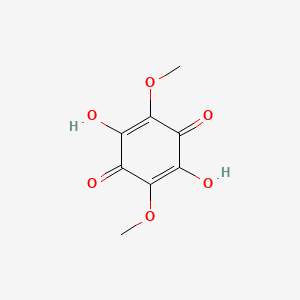
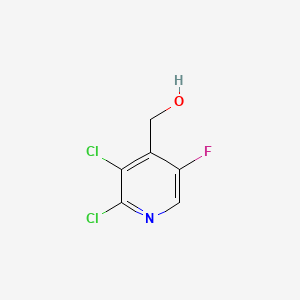
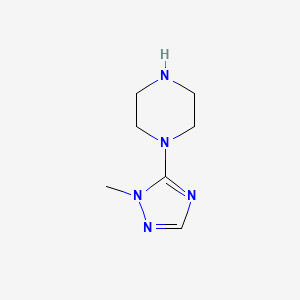
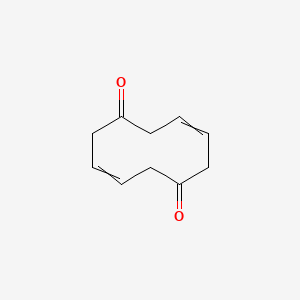
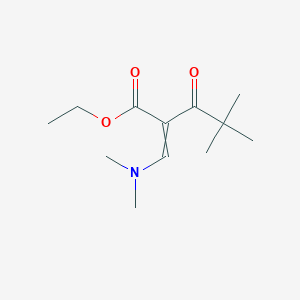

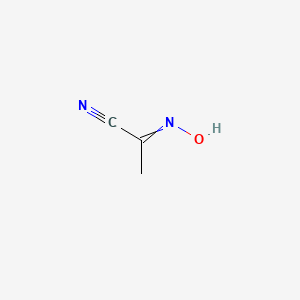



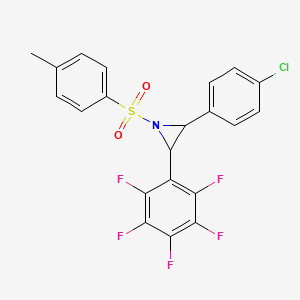


![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
